Product packaging for 2-Morpholin-4-yl-benzo[cd]indole(Cat. No.:)

2-Morpholin-4-yl-benzo[cd]indole

Cat. No.: B5607501
M. Wt: 238.28 g/mol
InChI Key: ZAFFOYFXCGQCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-yl-benzo[cd]indole is a chemical compound of significant interest in medicinal chemistry and oncology research, featuring a benzo[cd]indole core structure substituted with a morpholine group. This specific molecular architecture is found in several biologically active agents, positioning it as a valuable scaffold for pharmaceutical development and biochemical investigation. Researchers will find this compound particularly useful for exploring novel therapeutic pathways. While specific biological data for this compound is not currently available in the scientific literature, closely related structural analogs have demonstrated potent biological activity. For instance, compounds based on the benzo[cd]indole structure have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme for DNA synthesis and a established target in cancer chemotherapy . Such inhibitors typically work by disrupting the cofactor binding site of TS, leading to the arrest of the cell cycle, often in the S phase, and ultimately inducing cell death in proliferating cells . The presence of the morpholine ring, a common feature in many drug molecules, often contributes to favorable pharmacokinetic properties and molecular interactions. This compound is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this chemical for in vitro studies, target validation, and as a building block in the synthesis of novel molecules for experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B5607501 2-Morpholin-4-yl-benzo[cd]indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzo[cd]indol-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-3-11-4-2-6-13-14(11)12(5-1)15(16-13)17-7-9-18-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFFOYFXCGQCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327655
Record name 4-benzo[cd]indol-2-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108155-38-0
Record name 4-benzo[cd]indol-2-ylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Morpholin 4 Yl Benzo Cd Indole and Analogues

Electrophilic and Nucleophilic Substitution Patterns on the Indole (B1671886)/Benzo[cd]indole (B15494331) Ring System

The reactivity of the benzo[cd]indole ring system is a hybrid of its indole and naphthalene (B1677914) components. The pyrrole-like ring is generally electron-rich and thus susceptible to electrophilic attack, while the naphthalene portion is less reactive but can undergo substitution under more forcing conditions. The presence of a 2-morpholino group, a strong electron-donating substituent, significantly enhances the nucleophilicity of the heterocyclic ring.

Electrophilic Substitution: Standard indole chemistry dictates that electrophilic substitution preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). For 2-Morpholin-4-yl-benzo[cd]indole, the powerful +M effect (mesomeric effect) of the morpholino nitrogen further activates the ring towards electrophiles.

However, direct electrophilic substitution on 2-aminoindole analogues can be complex. While the C3 position is electronically favored, it is also sterically hindered by the adjacent morpholino group. Reactions such as nitration, sulfonation, and Friedel-Crafts acylation would likely face this steric challenge. In some cases, electrophilic attack may be redirected to the electron-rich positions of the naphthalene ring system, such as C5 or C7, or may lead to reactions on the exocyclic nitrogen if the ring nitrogen is protonated under acidic conditions. Azo coupling, a reaction with a soft electrophile (diazonium salt), has been shown to occur at the C3 position of 3-alkylindoles via initial attack at C3 followed by rearrangement, underscoring the high nucleophilicity of this site rsc.org.

Nucleophilic Substitution: The benzo[cd]indole system is particularly amenable to synthesis via intramolecular nucleophilic aromatic substitution (SNAr). A highly effective, transition-metal-free method has been developed for the synthesis of various 2-substituted benzo[cd]indoles. wikipedia.orgnih.gov This reaction proceeds by treating 1-halo-8-lithionaphthalenes with nitriles. The organolithium intermediate attacks the nitrile to form an imine, which then undergoes a rapid intramolecular nucleophilic attack on the halogen-bearing carbon to form the fused pyrrole (B145914) ring. wikipedia.orguni-regensburg.de This demonstrates the feasibility of nucleophilic substitution at the C1-C8 peri positions of a naphthalene precursor to construct the benzo[cd]indole core.

Interactive Table: Synthesis of 2-Substituted Benzo[cd]indole Analogues via Intramolecular SNAr
PrecursorNitrile Reagent2-SubstituentYield (%)Reference
1-Iodo-8-lithionaphthaleneBenzonitrilePhenyl61 wikipedia.org
1-Iodo-8-lithionaphthalenep-Methylbenzonitrilep-Tolyl55 wikipedia.org
1-Iodo-8-lithionaphthalenep-Methoxybenzonitrilep-Methoxyphenyl57 wikipedia.org
1-Iodo-8-lithionaphthalenem-Methoxybenzonitrilem-Methoxyphenyl58 wikipedia.org
1-Iodo-8-lithionaphthaleneAcetonitrileMethyl51 wikipedia.org

This synthetic strategy highlights the inherent reactivity of the system towards nucleophilic cyclization, a key step in its formation. wikipedia.orgbyjus.com

Cyclization Reactions and Annulation Strategies

The benzo[cd]indole nucleus serves both as a target for annulation strategies and as a building block for more complex fused heterocyclic systems.

Annulation Strategies for Core Synthesis: As discussed previously, a primary strategy for constructing the benzo[cd]indole skeleton is the intramolecular cyclization of functionalized 1,8-disubstituted naphthalenes. wikipedia.orgresearchgate.net An organolithium-based approach involves the reaction of 1-halo-8-lithionaphthalenes with nitriles, which provides a versatile and metal-free route to 2-substituted benzo[cd]indoles. wikipedia.orgbyjus.com The efficiency of this cyclization can be enhanced by substituents on the naphthalene core that induce a "clothespin effect," where steric repulsion between groups at the C4 and C5 positions forces the C1 and C8 reactive centers closer together, facilitating the ring-closing reaction. wikipedia.orguni-regensburg.de

Benzo[cd]indole as a Scaffold for Further Cyclization: Once formed, the benzo[cd]indole ring system can participate in further cyclization and cycloaddition reactions. Drawing parallels from indole chemistry, the electron-rich double bond of the pyrrole moiety can act as a dienophile or dipolarophile. Dearomative cycloadditions, such as [3+2] and [2+2] reactions, are powerful methods for building molecular complexity from indole scaffolds. nih.govnih.govharvard.edu

For instance, photocatalyzed dearomative [3+2] cycloadditions between indoles and vinyldiazo compounds yield fused indoline systems. harvard.edu It is plausible that this compound could undergo similar transformations, leading to novel polycyclic structures. Additionally, cascade reactions, where multiple bonds are formed in a single operation, have been used to synthesize indole-fused benzodiazepines from o-indoloanilines, suggesting that a suitably functionalized benzo[cd]indole could be a precursor to analogous fused systems. acs.orgresearchgate.net

Reductive and Oxidative Transformations of the Heterocyclic and Aromatic Moieties

The fused ring system of this compound possesses sites susceptible to both reduction and oxidation. The C2-C3 double bond of the indole core is a primary target for these transformations.

Reductive Transformations: The reduction of indoles to indolines (2,3-dihydroindoles) is a common transformation, though it can be challenging due to the aromatic stability of the indole ring. Catalytic hydrogenation is the most direct method. Heterogeneous catalysts like Platinum on carbon (Pt/C), often activated by an acid such as p-toluenesulfonic acid, can effectively hydrogenate a variety of substituted indoles to yield indolines. The acidic conditions facilitate the reaction by protonating the indole at C3, disrupting the aromaticity and forming an iminium ion that is more readily reduced.

For the benzo[cd]indole system, this would correspond to the formation of 2-morpholin-4-yl-2,3-dihydrobenzo[cd]indole. Under more forcing conditions, using catalysts such as Ruthenium or Rhodium, complete hydrogenation of the entire fused aromatic system to the corresponding octahydroindole derivatives can be achieved.

Another powerful method for reducing aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com This reaction typically reduces arenes to 1,4-cyclohexadienes. wikipedia.orgbyjus.com Applying this to the naphthalene part of the benzo[cd]indole core could lead to partially reduced, non-aromatic analogues, significantly altering the compound's structure and properties. The Benkeser reduction, a modification using lithium in low-molecular-weight amines, can lead to even more extensive reduction. wikipedia.org

Oxidative Transformations: The electron-rich indole nucleus is prone to oxidation, which can lead to a variety of products depending on the reagents and conditions. A common transformation is the oxidation of the C2-C3 double bond.

Oxidation to Oxindoles: The direct oxidation of indoles to 2-oxindoles is a valuable synthetic transformation. Reagents such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) are often employed. For a 2-substituted indole like this compound, oxidation would likely lead to cleavage of the C2-C3 bond.

Witkop Oxidation: Copper-catalyzed aerobic oxidation provides a green method for the oxidative cleavage of the indole C2-C3 bond, a process known as the Witkop oxidation. This reaction, using molecular oxygen as the terminal oxidant, transforms substituted indoles into 2-ketoacetanilide derivatives.

Dearomatization: Palladium(II)-catalyzed oxidative dearomatization can convert 2-substituted indoles into indolones, providing another route to oxidized heterocyclic systems.

Interactive Table: Common Oxidative Transformations of Indole Analogues
Reaction TypeReagent/CatalystProduct TypeReference
Oxidation to 2-oxindoleNBS or m-CPBA2-Oxindole
Witkop OxidationCuCl / O₂2-Ketoacetanilide
Oxidative DearomatizationPd(II) / O₂Indolone
C-H OxygenationCu(I) / Nitroso Reagent3-Oxindole

Investigation of Compound Stability and Reactivity Under Various Conditions

The stability of this compound is dictated by its core structure and substituents. Key factors include its behavior under acidic and basic conditions, as well as its thermal and photochemical stability.

Acidic Conditions: The benzo[cd]indole system possesses a basic nitrogen atom within the pyrrole-like ring. Studies on various 2-substituted benzo[cd]indoles have shown that protonation occurs exclusively at this indole nitrogen (N1). wikipedia.orgbyjus.com This is true even when other potentially basic sites are present, such as dimethylamino groups on the naphthalene ring. wikipedia.orgnih.govbyjus.com This indicates that the N1 atom is the most nucleophilic and basic center in the molecule. The resulting protonated species, a benzo[cd]indolium cation, would be highly activated towards nucleophilic attack and may be less stable over time, potentially being prone to polymerization or decomposition, a known issue for indoles under strongly acidic conditions.

Basic Conditions: The N-H proton of the benzo[cd]indole core is weakly acidic and can be deprotonated by strong bases like n-butyllithium (n-BuLi), as seen in the organolithium-based synthesis of the ring system. wikipedia.org The resulting anion is a powerful nucleophile. The compound is generally stable to weaker bases like triethylamine, which has been used as a solvent for cyclization reactions at elevated temperatures. uni-regensburg.de

Thermal and Photochemical Stability: The stability of related benzo[cd]indole derivatives has been noted in various contexts. Some synthetic intermediates are unstable and undergo slow transformation into the final benzo[cd]indole product during purification by chromatography or upon storage in solution. uni-regensburg.de However, other derivatives, particularly those incorporated into larger conjugated systems like cyanine (B1664457) dyes, have shown good thermal stability. rsc.org The extended π-system of the benzo[cd]indole core suggests it will absorb UV light and may be susceptible to photochemical reactions, a property that is exploited in the design of photocatalysts and photosensitizers.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the connectivity of proton (¹H) and carbon (¹³C) atoms. For the benzo[cd]indole (B15494331) skeleton, the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed picture of the electronic environment of each nucleus.

In the ¹H NMR spectra of 2-substituted benzo[cd]indoles, the aromatic protons of the benzo[cd]indole core typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm d-nb.info. The specific chemical shifts and splitting patterns are influenced by the nature of the substituent at the C-2 position and any other substitutions on the aromatic rings. For instance, in a series of 2-aryl-substituted benzo[cd]indoles, the protons on the benzo[cd]indole moiety exhibit characteristic doublet and doublet of doublets patterns, reflecting their ortho and meta couplings d-nb.info.

The ¹³C NMR spectra provide complementary information, with the carbon atoms of the benzo[cd]indole framework resonating in the aromatic region (δ 120-155 ppm) d-nb.info. The chemical shift of the C-2 carbon is particularly sensitive to the nature of the substituent attached to it. In derivatives of benzo[cd]indol-2(1H)-one, a related scaffold, the carbonyl carbon at C-2 typically appears at a significantly downfield chemical shift, often around δ 168 ppm nih.gov.

While specific NMR data for 2-Morpholin-4-yl-benzo[cd]indole is not available in the cited literature, the expected spectra would feature signals for the morpholine (B109124) ring protons, typically appearing in the upfield region (around δ 3-4 ppm), in addition to the characteristic aromatic signals of the benzo[cd]indole core. The connectivity between the morpholine group and the C-2 position of the benzo[cd]indole could be confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted Benzo[cd]indole Analogues d-nb.info

CompoundSelected ¹H NMR Chemical Shifts (δ, ppm)Selected ¹³C NMR Chemical Shifts (δ, ppm)
2-(p-Tolyl)benzo[cd]indole 2.47 (s, 3H), 7.38 (d, 2H), 7.64 (dd, 1H), 7.72 (dd, 1H), 7.82 (d, 1H), 7.90 (d, 1H), 8.04 (d, 1H), 8.20 (d, 2H), 8.24 (d, 1H)21.7, 122.5, 126.4, 127.6, 128.4, 129.1, 129.2, 129.4, 129.9, 130.5, 132.1, 135.3, 141.4, 151.5, 168.6
2-(tert-Butyl)benzo[cd]indole 1.64 (s, 9H), 7.60 (dd, 1H), 7.67 (dd, 1H), 7.80 (d, 1H), 7.88 (d, 1H), 8.00 (d, 1H), 8.12 (d, 1H)30.4, 37.3, 122.0, 126.2, 127.6, 128.2, 129.0, 129.1, 129.2, 130.4, 134.4, 149.9, 181.3
2-(o-Chlorophenyl)benzo[cd]indole 7.42–7.50 (m, 2H), 7.57–7.61 (m, 1H), 7.65–7.73 (m, 2H), 7.78–7.83 (m, 1H), 7.91 (d, 1H), 8.01–8.09 (m, 3H)123.9, 127.2, 127.5, 128.3, 128.4, 128.5, 129.1, 129.3, 130.7, 131.0, 131.2, 132.1, 133.1, 133.9, 135.4, 150.8, 168.1

Note: Data obtained in CDCl₃. Chemical shifts are referenced to TMS.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Identity and Functional Group Confirmation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a 2-substituted benzo[cd]indole would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. For this compound, additional bands corresponding to the C-O-C stretching of the morpholine ether linkage would be expected around 1100 cm⁻¹. In the case of benzo[cd]indol-2(1H)-one derivatives, a strong carbonyl (C=O) stretching band is observed, which is a key diagnostic peak researchgate.net.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, derivatives of benzo[cd]indol-2(1H)-one have been characterized using electrospray ionization mass spectrometry (ESI-MS), which typically shows a prominent protonated molecular ion peak [M+H]⁺ nih.gov.

Table 2: Key Spectroscopic Data for a Benzo[cd]indol-2(1H)-one Analogue researchgate.net

TechniqueKey Findings
IR Confirmed the presence of key functional groups.
Mass Spectrometry Confirmed the molecular weight of the synthesized compounds.
¹H NMR Confirmed the proposed structures of the synthetic compounds.
Elemental Analysis Provided the elemental composition of the compounds.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

For a molecule like this compound, a single-crystal X-ray analysis would confirm the planarity of the benzo[cd]indole system and determine the conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the indole (B1671886) core. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice mdpi.com.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution nih.gov. The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the morpholine ring or the benzo[cd]indole core, would result in enantiomers. The absolute configuration of such chiral analogues could be determined by comparing their experimental ECD spectra with theoretical spectra generated through quantum chemical calculations nih.gov. This combined experimental and computational approach has become a reliable method for the stereochemical elucidation of chiral compounds nih.gov. The chromophoric benzo[cd]indole system would be expected to give rise to distinct Cotton effects in the ECD spectrum, allowing for the unambiguous assignment of stereochemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.govchemrxiv.org For 2-Morpholin-4-yl-benzo[cd]indole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining its optimized geometry, electronic distribution, and spectroscopic properties. tandfonline.comresearchgate.net

The initial step in a DFT study involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and the morpholine (B109124) substituent. The planarity of the benzo[cd]indole (B15494331) system and the conformation of the morpholine ring (typically a chair conformation) are key structural parameters that would be elucidated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzo[cd]indole ring system, with a significant contribution from the nitrogen atom of the morpholine moiety due to its lone pair of electrons. The LUMO, conversely, would likely be delocalized across the π-system of the benzo[cd]indole core. A small HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be easily excited.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Description
HOMO Energy-5.80Energy of the highest occupied molecular orbital.
LUMO Energy-1.50Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.30Indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.comwolfram.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is expected to be localized around the oxygen and nitrogen atoms of the morpholine ring, as well as the nitrogen atom of the indole (B1671886) moiety, due to the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzo[cd]indole ring would exhibit a positive potential, making them susceptible to nucleophilic interactions.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netijopaar.commdpi.comresearchgate.netacs.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These parameters offer a deeper understanding of the molecule's behavior in chemical reactions. For instance, a high chemical hardness indicates high stability and low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons.

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.80
Electron Affinity (A)-ELUMO1.50
Electronegativity (χ)(I + A) / 23.65
Chemical Potential (μ)-(I + A) / 2-3.65
Chemical Hardness (η)(I - A) / 22.15
Chemical Softness (S)1 / (2η)0.23
Electrophilicity Index (ω)μ2 / (2η)3.10

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. mdpi.commetrotechinstitute.orgnih.govquora.comnih.gov An MD simulation of this compound, typically in a solvent box (e.g., water), would reveal the accessible conformations of the molecule at a given temperature.

Key findings from an MD simulation would include the analysis of the puckering of the morpholine ring and the rotational freedom around the bond connecting it to the benzo[cd]indole core. Furthermore, MD simulations can elucidate the nature of intermolecular interactions with solvent molecules or potential biological targets. By analyzing the trajectory, one can identify stable hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in a condensed phase. This is particularly relevant for understanding how the molecule might interact with a receptor binding site in a biological system. metrotechinstitute.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.netnih.govwikipedia.org For a series of this compound derivatives with varying substituents, a QSAR study could be developed to predict their activity against a specific biological target.

The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then built to relate these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Example of Descriptors for a Hypothetical QSAR Model of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (IC50, µM)
Parent252.302.835.55.2
5-Fluoro270.293.035.53.8
6-Methoxy282.332.744.74.5

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface)

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgmdpi.comscirp.orgmdpi.comacs.org By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize different types of non-covalent contacts, such as hydrogen bonds, C-H···π interactions, and π-π stacking.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypePercentage Contribution (%)
H···H55.0
C···H/H···C25.0
O···H/H···O12.0
N···H/H···N5.0
C···C2.0
Other1.0

Advanced Applications and Functionalization of 2 Morpholin 4 Yl Benzo Cd Indole Scaffolds

Design and Synthesis of Functional Derivatives

The therapeutic potential of the 2-Morpholin-4-yl-benzo[cd]indole scaffold can be significantly enhanced and fine-tuned through targeted chemical modifications. Synthetic strategies focus on both the rigid benzo[cd]indole (B15494331) core and the flexible morpholine (B109124) substituent to probe structure-activity relationships and optimize desired properties.

Strategic Modifications on the Benzo[cd]indole Core for Enhanced Properties

The benzo[cd]indole core serves as the foundational structure, and its modification is a key strategy for developing functional derivatives. beilstein-journals.org Various synthetic methods have been developed to introduce a diverse range of substituents onto this core, thereby influencing the electronic and steric properties of the molecule.

A common approach involves the functionalization of the naphthalene (B1677914) precursor before the cyclization step to form the indole (B1671886) ring. For instance, a transition-metal-free synthesis has been developed for 2-substituted benzo[cd]indoles by reacting 1-halo-8-lithionaphthalenes with various nitriles. d-nb.info This method allows for the introduction of different aryl or alkyl groups at the 2-position, demonstrating high substituent tolerance and good isolated yields. d-nb.info The reaction is believed to proceed through an intermediate imine, which then undergoes intramolecular nucleophilic substitution. d-nb.info The presence of dimethylamino groups at the 4 and 5 positions of the naphthalene core can facilitate this cyclization through a "clothespin effect," where repulsion between the groups pushes the reactive centers at positions 1 and 8 closer together. d-nb.info

Another strategy involves the direct functionalization of the pre-formed indole ring system. beilstein-journals.org Carbonylative approaches, for example, have been utilized for the synthesis and functionalization of indole derivatives, offering a versatile method for introducing C1 building blocks. beilstein-journals.org Furthermore, the annulation of a benzene (B151609) ring to an indolenine-based moiety can lead to a red-shifted and broadened absorption band, a property that has been exploited in the development of near-infrared (NIR) absorbing squaraine dyes for applications like dye-sensitized solar cells. researchgate.net Polyamine-benzo[cd]indol-2(1H)-one conjugates have also been developed, demonstrating the core's versatility for creating agents with dual diagnostic and therapeutic functions. nih.gov

Diversification of the Morpholine Substituent for Structure-Property Relationship Studies

The morpholine ring is not merely a passive component; its structure and substitution pattern play a crucial role in determining the molecule's biological activity and selectivity. nih.govnih.gov Diversification of this substituent is a critical aspect of structure-property relationship (SAR) studies.

One approach involves creating conformationally restrained analogues where the morpholine side chain is tethered back to the indole nucleus. nih.gov For example, in the development of analogues of the analgesic agent pravadoline, constraining the morpholine ring enhanced inhibitory activity in mouse vas deferens preparations, which is indicative of cannabinoid receptor agonism. nih.gov These studies revealed that an optimal orientation of the morpholine nitrogen was crucial for activity. nih.gov

In the context of developing inhibitors for monoamine reuptake transporters, which are important for treating depression and other neurological disorders, various substituted morpholines have been synthesized. nih.gov Efficient synthetic routes that allow for late-stage incorporation of structural diversity have been instrumental in developing SAR. nih.gov These studies have led to the identification of novel morpholine derivatives with potent and selective profiles as norepinephrine (B1679862) reuptake inhibitors. nih.gov Similarly, SAR studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have established that both stereochemistry and aryl/aryloxy ring substitution are key determinants for serotonin (B10506) and noradrenaline reuptake inhibition, allowing for the identification of selective and dual inhibitors. nih.gov

Exploration of Biological Activities: In Vitro Studies and Mechanistic Insights

Derivatives of the this compound scaffold have been investigated for a wide array of biological activities. In vitro assays provide the initial assessment of their potential as therapeutic agents and offer insights into their mechanisms of action.

Antimicrobial and Antifungal Potentials: In Vitro Assessment and Structure-Activity Relationship (SAR)

Indole derivatives are recognized for their significant antimicrobial properties, and the incorporation of a morpholine ring can further modulate this activity. nih.govnih.gov Studies have shown that indole derivatives substituted with other heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) possess a broad spectrum of activity against various bacteria and fungi. nih.govresearchgate.net

For instance, certain indole-triazole derivatives have demonstrated significant promise as novel antibacterial and antifungal lead compounds, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.govresearchgate.net The presence of a chloro substituent on the phenyl group has been noted as beneficial for activity. nih.gov Other research has focused on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which are structurally related to benzoindoles. Several of these analogues showed potent antifungal activity against C. albicans, with MIC values as low as 0.4 µg/mL, which is significantly more potent than the standard drug fluconazole (B54011) in the same assay. nih.gov Similarly, 2-acyl-1,4-benzohydroquinone derivatives have shown potent antifungal activity, with 2-octanoylbenzohydroquinone being particularly effective against Candida krusei and Rhizopus oryzae with MIC values of 2 and 4 µg/mL, respectively. mdpi.com

Antifungal Activity of Selected Indole and Related Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference
Indole-Triazole Derivative (3d)C. albicans, C. krusei3.125 - 6.25 nih.govresearchgate.net
Pyrrolo[1,2-a]quinoline (BQ-06, 07, 08)C. albicans0.4 nih.gov
Pyrrolo[1,2-a]quinoline (BQ-01, 03, 05)C. albicans0.8 nih.gov
2-Octanoylbenzohydroquinone (4)Candida krusei2 mdpi.com
2-Octanoylbenzohydroquinone (4)Rhizopus oryzae4 mdpi.com

Anticancer Activity: Cellular Studies and Mechanistic Pathways

The indole scaffold is a cornerstone in the development of anticancer agents. nih.gov Derivatives of benzo[cd]indole and related structures have shown potent activity against various cancer cell lines through diverse mechanisms of action.

One key mechanism is the induction of apoptosis (programmed cell death). nih.gov Novel polyamine-benzo[cd]indol-2(1H)-one conjugates have been shown to target lysosomes in hepatocellular carcinoma cells, leading to both autophagy and apoptosis. nih.gov Similarly, a series of benzo[f]indole-4,9-dione derivatives were found to effectively reduce the viability of triple-negative breast cancer (TNBC) cells. nih.govnih.gov These compounds induce the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS), which in turn activates caspase 9 and modulates the Bax/Bcl-2 pathway. nih.govnih.govresearchgate.net Cellular studies also revealed that these derivatives can cause DNA fragmentation and arrest the cell cycle at the G2/M phase. nih.govresearchgate.net

Another promising strategy involves targeting key signaling pathways that are dysregulated in cancer. Benzo[cd]indol-2(1H)-ones have been identified as downstream inhibitors of the Hedgehog (HH) signaling pathway, which is a driver in certain cancers like medulloblastoma. nih.gov These compounds were shown to reduce the viability of GLI-driven lung cancer cells and medulloblastoma spheroids with sub-micromolar potency. nih.gov

Anticancer Activity of Benzo[cd]indole Derivatives
Compound ClassCancer Type / Cell LineMechanism of ActionReference
Polyamine-benzo[cd]indol-2(1H)-one (15f)Hepatocellular CarcinomaLysosome targeting, induction of autophagy and apoptosis. nih.gov
Benzo[f]indole-4,9-diones (LACBio1-4)Triple-Negative Breast Cancer (MDA-MB 231)ROS accumulation, intrinsic apoptosis (Caspase 9, Bax/Bcl-2), G2/M cell cycle arrest. nih.govnih.gov
Benzo[cd]indol-2(1H)-one (1)GLI-driven Lung Cancer, MedulloblastomaDownstream Hedgehog pathway inhibition, reduction of GLI levels. nih.gov

Neurological Target Modulation: In Vitro Ligand Binding and SAR (e.g., Serotonin Transporter, Dopamine (B1211576) D2 Receptor, Monoamine Oxidase-A)

Derivatives containing the indole and morpholine moieties have been extensively studied for their ability to modulate central nervous system targets, including neurotransmitter transporters and receptors. nih.govnih.gov

A series of indole morpholine ethylbenzamides were evaluated as ligands for the serotonin transporter (SERT), dopamine D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov Most of these compounds proved to be potent SERT ligands, with affinities in the nanomolar range, while showing lower affinity for the D2 receptor and minimal effect on MAO-A. nih.gov For example, compound 13c in one study showed a high potency for SERT with a Ki value of 6.85 nM. nih.gov In contrast, morpholine-based chalcones have been developed as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net One such compound, MO1 , was a highly potent and selective MAO-B inhibitor with an IC50 of 0.030 µM. researchgate.net

The synthesis of indole and azaindole analogues has also led to the identification of potent and selective antagonists for the Dopamine D2 receptor. nih.govnih.gov By modifying the indole ring and other parts of the molecule, researchers have developed compounds with high affinity for D2 receptors and significant selectivity over the D3 subtype, which is a desirable profile for antipsychotic agents. nih.gov

Activity of Indole/Morpholine Derivatives on Neurological Targets
Compound ClassTargetActivity (Ki or IC50)Reference
Indole morpholine ethylbenzamide (13c)SERTKi = 6.85 ± 0.19 nM nih.gov
Indole benzoxazine (B1645224) derivative (7k)SERTKi = 5.63 ± 0.82 nM nih.gov
Indole benzoxazine derivative (7n)Dopamine D2 ReceptorKi = 307 ± 6 nM nih.gov
Morpholine-based chalcone (B49325) (MO1)MAO-BIC50 = 0.030 µM nih.govresearchgate.net
Morpholine-based chalcone (MO5)AChEIC50 = 6.1 µM researchgate.net

Anti-inflammatory Properties: In Vitro Evaluation and Structural Revisions

The anti-inflammatory potential of compounds based on the indole core is an area of active investigation. Research into related indole alkaloids has demonstrated notable anti-inflammatory activity. For instance, (R)- and (S)-2-(benzo[d]isoxazol-3-yl)-2-ethylindolin-3-one, isolated from the natural blue dye NIRAM, were initially identified as anti-inflammatory agents. nih.govacs.org However, subsequent detailed analysis using 1D and 2D NMR, alongside density functional theory (DFT) calculations, led to a significant structural revision. The initially proposed 1,2-benzisoxazole (B1199462) ring was corrected to an indole–anthranilic acid fused tetracyclic ring. nih.govacs.org This highlights the critical importance of precise structural determination in understanding structure-activity relationships.

While direct in vitro anti-inflammatory data for this compound is not extensively detailed in the literature, studies on analogous structures provide valuable insights. For example, a series of novel 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. scispace.comnih.gov These compounds were tested for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov The results indicated that several derivatives exhibited significant anti-inflammatory potency, with compound 5d in the study emerging as a particularly potent and selective COX-2 inhibitor. scispace.comnih.gov This suggests that the morpholine moiety, when attached to a suitable heterocyclic core, can play a crucial role in conferring anti-inflammatory properties.

Table 1: In Vitro Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound ClassTargetIn Vitro AssayKey FindingReference
Indole-anthranilic acid fused tetracyclesGeneral InflammationNot specifiedPossess anti-inflammatory activity. nih.govacs.org
2-(Morpholin-4-yl)-N-phenylquinazolin-4-aminesCOX-2COX-2 Inhibition AssayDerivatives show potent and selective COX-2 inhibition. scispace.comnih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazolesPro-inflammatory CytokinesLPS-induced cytokine release in RAW264.7 cellsEffectively inhibited NO, IL-6, and TNF-α production. rsc.orgnih.gov

Enzyme Inhibition Studies: Specific Enzyme Targets and Mechanisms of Action

The benzo[cd]indol-2(1H)-one scaffold, the core of the title compound, has been identified as a privileged structure for targeting various enzymes implicated in disease. nih.govnih.gov Through high-throughput screening and subsequent optimization, these derivatives have been established as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. researchgate.netnih.govbohrium.com

BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in transcriptional regulation. The benzo[cd]indol-2(1H)-one core acts as a scaffold to present substituents that can effectively bind to the acetyl-lysine binding pocket of BRD4. nih.govbohrium.com This inhibition can lead to the downregulation of key oncogenes like c-Myc and Bcl-2, demonstrating a potential therapeutic strategy for cancers such as MLL-leukemia. nih.govbohrium.com Structure-based optimization has led to compounds with IC₅₀ values in the low micromolar range. bohrium.com

Furthermore, the benzo[cd]indol-2(1H)-one scaffold has been implicated in the inhibition of the Hedgehog (HH) signaling pathway, an important pathway in developmental biology and cancer. nih.gov These compounds have been shown to act as downstream inhibitors, reducing the levels of GLI proteins, which are the terminal effectors of the HH pathway. nih.gov Other studies have shown that polyamine conjugates of benzo[cd]indol-2(1H)-one can act as lysosome-targeting agents, inducing autophagy and apoptosis in cancer cells. nih.gov

Table 2: Enzyme Inhibition by Benzo[cd]indol-2(1H)-one Derivatives

Enzyme/Pathway TargetMechanism of ActionBiological EffectReference
BRD4 (BET Bromodomain)Binds to acetyl-lysine binding pocket, acting as an epigenetic reader inhibitor.Downregulation of c-Myc, Bcl-2; cell cycle arrest at G1 phase. researchgate.netnih.govbohrium.com
Hedgehog (HH) Signaling PathwayDownstream inhibition, reduces cellular and ciliary GLI levels.Inhibition of HH pathway-driven cancer cell viability. nih.gov
Palmitoyl-protein Thioesterase 1 (PPT1)Lysosome-targeting, induction of autophagy and apoptosis.Anti-metastatic activity in hepatocellular carcinoma models. nih.gov

Antioxidant Activity: In Vitro Assays

The antioxidant properties of heterocyclic compounds are of significant interest due to the role of oxidative stress in numerous pathologies. Indole derivatives and related benzoquinolines are recognized for their potential to act as antioxidants. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the phosphomolybdenum method, which measures the total antioxidant capacity (TAC). nih.gov

For instance, a study on benzo[f]quinoline (B1222042) derivatives demonstrated that their antioxidant activity, with ascorbic acid as a reference, varied based on their substitution patterns. nih.gov A benzimidazole (B57391) derivative within the tested series showed the highest potency, a finding attributed to its aromaticity and extended conjugation, which was supported by in silico studies. nih.gov While specific data on this compound is limited, the conjugated nature of the benzo[cd]indole core suggests it could possess antioxidant properties. The evaluation would typically involve measuring its ability to scavenge free radicals or chelate pro-oxidant metals.

Table 3: Representative In Vitro Antioxidant Activity Evaluation

Compound ClassAssay MethodMeasurementFindingReference
Benzo[f]quinoline DerivativesPhosphomolybdenum MethodTotal Antioxidant Capacity (TAC)Certain derivatives exhibit strong antioxidant activity, comparable to ascorbic acid. nih.gov
Indole DerivativesNot specifiedNot specifiedRecognized for antioxidant capabilities. nih.gov

Photophysical Properties and Materials Science Applications

The rigid and planar structure of the benzo[cd]indole core makes it an attractive chromophore for applications in materials science, particularly in the development of fluorescent probes and optoelectronic materials.

Near-Infrared (NIR) Absorption Characteristics and Elucidation of Molecular Structure-Spectroscopic Relationship

Compounds that absorb and emit light in the near-infrared (NIR) region (700-1700 nm) are highly sought after for applications in bioimaging, as NIR light offers deeper tissue penetration and reduced autofluorescence. The development of NIR-active molecules often relies on creating large, conjugated π-systems. The benzo[cd]indole scaffold provides a platform for achieving this.

The relationship between molecular structure and spectroscopic properties is key. Extending the π-conjugation of the benzo[cd]indole core, for example, by introducing electron-donating or -withdrawing groups or by fusing additional aromatic rings, can shift the absorption maximum to longer wavelengths (a bathochromic shift). Interestingly, the anti-inflammatory indole alkaloids mentioned previously were isolated from NIRAM, a natural blue dye, suggesting that the parent structures are linked to compounds with significant absorption in the visible or near-infrared spectrum. nih.gov Elucidating the precise structure-property relationships for this compound would require systematic spectroscopic studies to determine how the morpholine substituent and the benzo[cd]indole core interact to influence the electronic transitions.

Aggregation-Induced Emission (AIE) Phenomena

Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation. nih.gov In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. nih.govrsc.org This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. nih.gov

Molecules with rotatable peripheral groups on a conjugated core are prime candidates for AIE. nih.gov The this compound scaffold fits this profile, possessing a rigid benzo[cd]indole core and a rotatable morpholine group. In a dilute solution, the free rotation of the morpholine ring could provide a non-radiative pathway for the excited state to relax. Upon aggregation in a poor solvent or in the solid state, the restriction of this rotation could block this pathway, leading to a significant enhancement of fluorescence emission. This AIE property would make such compounds highly valuable for applications like bioimaging and solid-state lighting. nih.gov

Solvatochromism and Fluorescence Properties

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. For molecules that exhibit significant charge transfer upon photoexcitation, a change in solvent polarity can stabilize or destabilize the excited state to varying degrees, leading to a shift in the fluorescence emission wavelength.

Fluorophores exhibiting strong solvatochromism are useful as probes for sensing the local polarity of their environment, for example, within a cell membrane or a polymer matrix. researchgate.net Benzothiadiazole derivatives functionalized with donor groups have been shown to display remarkable solvatochromic fluorescence characteristics. researchgate.net Given the electron-donating nature of the morpholine nitrogen and the π-system of the benzo[cd]indole core, it is plausible that this compound derivatives could exhibit intramolecular charge transfer (ICT) character and, consequently, solvatochromic behavior. Their fluorescence properties would be expected to vary significantly in solvents of differing polarity, from nonpolar solvents like hexane (B92381) to polar protic solvents like methanol.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[cd]indole (B15494331) derivatives is an active area of research. Current methodologies often provide a foundation, but future efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways. A promising direction is the development of transition-metal-free synthesis methods. d-nb.infonih.gov For instance, an organolithium-based approach for creating 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles has been shown to be effective, proceeding through an intramolecular aromatic nucleophilic substitution. d-nb.infonih.govresearchgate.net Such methods avoid the cost and potential toxicity associated with heavy metal catalysts.

Furthermore, exploring one-pot reactions and cascade syntheses could significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. e3s-conferences.orgrsc.orgmdpi.com The use of copper-catalyzed one-step protocols also represents a move toward more accessible and versatile synthetic strategies. researchgate.net Future research will aim to refine these methods to achieve higher yields, greater substituent tolerance, and scalability, making these valuable compounds more accessible for further investigation. nih.gov

Advanced Spectroscopic Techniques for Comprehensive Elucidation

While standard spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry are essential for routine characterization d-nb.infonih.gov, a deeper understanding of the structure and behavior of 2-Morpholin-4-yl-benzo[cd]indole requires more advanced methods. Future studies should leverage techniques such as two-dimensional NMR (COSY, HSQC, HMBC) for unambiguous assignment of complex structures, especially for more elaborately substituted analogs.

The unique optical properties of benzo[cd]indole derivatives, particularly their fluorescence, warrant detailed investigation using advanced photophysical techniques. rsc.orgresearchgate.net Time-resolved fluorescence spectroscopy can probe the excited-state dynamics, while computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to correlate the molecular structure with its spectroscopic properties, such as UV-visible absorption and emission spectra. d-nb.inforesearchgate.net This comprehensive elucidation is crucial for designing molecules with tailored optical properties for applications in imaging and materials science. researchgate.net

Integration of Chemoinformatics and Machine Learning in SAR/QSPR Studies

The integration of computational tools is set to revolutionize the study of benzo[cd]indole derivatives. Chemoinformatics and machine learning (ML) offer powerful methods for establishing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govelsevier.com These models can predict the biological activity and physicochemical properties of novel compounds before they are synthesized, dramatically accelerating the drug discovery process. scholasticahq.comarxiv.org

By analyzing existing datasets of benzo[cd]indole analogs, ML algorithms can identify key molecular features and descriptors that correlate with specific activities, such as inhibitory potential against a particular protein target. nih.govnih.gov For example, a QSAR study on indole (B1671886) derivatives was successfully used to develop a predictive model for identifying new inhibitors of histone lysine (B10760008) methyltransferase (HKMT). eurjchem.com Applying similar methodologies to this compound would enable the rapid, in-silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest predicted potency and most favorable drug-like properties. nih.goveurjchem.com User-friendly ML applications are making these advanced techniques more accessible to a broader range of chemists. mit.edu

Exploration of Emerging Applications in Functional Materials

The benzo[cd]indole scaffold holds significant promise beyond medicinal chemistry, particularly in the field of functional materials. Historically, the core structure has been used in dyes and electronic materials. nih.gov Modern research is expanding on this foundation, exploring its use in advanced applications.

One of the most exciting areas is in organic light-emitting diodes (OLEDs). A newly designed 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core has been successfully used as a building block for deep blue fluorescent materials. rsc.org OLEDs based on these materials have shown stable, deep blue emission with high efficiency, highlighting the potential of the benzo[cd]indole scaffold in developing next-generation displays and solid-state lighting. rsc.org Additionally, benzo[cd]indolenyl-substituted cyanine (B1664457) dyes exhibit strong absorption in the near-infrared (NIR) region, making them candidates for NIR-absorbing films used in optical filters and other technologies. rsc.org Future research will focus on fine-tuning the molecular structure to optimize these photophysical properties and improve material stability and processability. rsc.org

Uncovering Novel Biological Targets and Mechanistic Pathways

Initial biological evaluations have revealed that benzo[cd]indole derivatives can interact with a range of important cellular targets. Various analogs have been identified as inhibitors of BRD4, a key epigenetic regulator implicated in cancer. researchgate.netbohrium.com Other studies have shown them to be downstream inhibitors of the Hedgehog signaling pathway, which is also crucial in certain cancers. nih.gov

A particularly compelling line of research has identified benzo[cd]indol-2(1H)-one derivatives as lysosome-targeted agents that can induce both autophagy and apoptosis in cancer cells, suggesting a dual-functional approach to cancer therapy and bio-imaging. nih.govresearchgate.net The scaffold has also been investigated for its potential to inhibit other targets like Aurora B kinase and Mycobacterium protein tyrosine phosphatase B (mPTPB). researchgate.net

Future work must focus on precisely identifying the molecular targets of this compound itself and elucidating the downstream mechanistic pathways. This will involve a combination of biochemical assays, cell-based studies, and advanced techniques like chemical proteomics and photoaffinity labeling to pinpoint binding partners and understand how these interactions lead to a physiological response. nih.gov Uncovering these mechanisms is essential for the rational design of next-generation therapeutic agents with improved selectivity and efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Morpholin-4-yl-benzo[cd]indole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves alkylation of indole precursors with morpholine derivatives. For example, 4-benzyloxyindole can be alkylated with 4-(2-chloroethyl)morpholine using NaH/HMPA as a base, followed by deprotection via palladium-catalyzed hydrogenolysis to yield morpholine-substituted indoles . Optimization focuses on solvent choice (e.g., HMPA for polar aprotic conditions), temperature control (room temperature to 80°C), and catalyst selection (e.g., Pd/C for deprotection). Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control of reagents.

Basic: How do homogeneous and heterogeneous catalytic systems compare in the synthesis of morpholine-functionalized indoles?

Answer:
Homogeneous catalysts (e.g., Pd complexes) offer high selectivity but require stringent purification, while heterogeneous systems (e.g., Pd/C) simplify catalyst recovery and reuse. Evidence shows that heterogeneous catalysis is preferred for scalable indole synthesis due to reduced metal contamination and compatibility with continuous-flow systems . However, homogeneous systems may achieve higher yields in regioselective alkylation steps, as seen in the synthesis of 4-morpholinylindole derivatives .

Advanced: What factors influence regioselectivity in the functionalization of this compound during electrophilic aromatic substitution (EAS)?

Answer:
Regioselectivity is governed by electronic and steric effects. Computational studies using energy decomposition analysis (EDA) reveal that electron-rich positions (e.g., C-5 and C-7 in substituted indoles) exhibit stronger orbital interactions (ΔEorb), favoring EAS at these sites . Experimental data on analogous indole systems show a 4:1 preference for substitution at the 7-position over the 5-position under acidic conditions, attributed to steric hindrance from the morpholine group .

Advanced: How can density functional theory (DFT) and molecular docking studies enhance the design of this compound derivatives for pharmacological applications?

Answer:
DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, guiding synthetic prioritization . Molecular docking identifies binding affinities with biological targets (e.g., TNF-α in anti-inflammatory studies), enabling structure-activity relationship (SAR) optimization . For example, morpholine sulfonyl groups in indoline derivatives improve solubility and target engagement, as validated by in-silico docking and in vivo assays .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • X-ray crystallography (SHELX/ORTEP-III) resolves molecular geometry and confirms regiochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies substitution patterns, with morpholine protons appearing as distinct triplets (δ 3.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) verifies molecular formulas, particularly for halogenated derivatives .

Advanced: How do photophysical properties of this compound derivatives impact their utility in biomolecular imaging?

Answer:
Ultrafast dynamics studies reveal that indole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), enabling fluorescence emission tunable via π-conjugation. Microsolvation experiments with water show that the morpholine group stabilizes the excited state, reducing non-radiative decay and enhancing quantum yield . These properties make them candidates for time-resolved fluorescence imaging in cellular environments.

Advanced: What contradictions exist in reported synthetic yields for morpholine-indole hybrids, and how can they be resolved?

Answer:
Discrepancies arise from divergent reaction conditions (e.g., solvent purity, trace moisture in NaH). For instance, yields for 4-morpholinylindole synthesis range from 60% to 85% due to variable deprotection efficiency . Standardization of anhydrous conditions and real-time monitoring via LC-MS can mitigate variability. Comparative studies using DOE (Design of Experiments) are recommended to identify critical parameters .

Advanced: How does the morpholine substituent modulate the drug-likeness and bioavailability of this compound derivatives?

Answer:
The morpholine group enhances solubility via hydrogen bonding and improves metabolic stability by reducing cytochrome P450 interactions. Lipophilicity (LogP) calculations for morpholine-indole hybrids fall within the optimal range (2–3), aligning with Lipinski’s rules . In vivo studies on anti-inflammatory derivatives demonstrate improved pharmacokinetics, with 80% oral bioavailability in rodent models .

Basic: What role does the Bischler reaction play in synthesizing hydroxyindole intermediates for this compound?

Answer:
The Bischler reaction condenses meta-aminophenol with ketones to form hydroxyindole cores. Optimized conditions (120°C, toluene, ZnCl₂ catalysis) yield 4-hydroxyindoles regioselectively, avoiding competing 6-hydroxy products . These intermediates are subsequently alkylated with morpholine derivatives under Mitsunobu conditions (DIAD, PPh₃) to install the morpholine moiety .

Advanced: What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?

Answer:
Schiff’s base derivatives inhibit cyclooxygenase-2 (COX-2) and reduce TNF-α levels via covalent interactions with the enzyme’s active site, as shown by molecular dynamics simulations . The morpholine group stabilizes the enolate intermediate during COX-2 binding, enhancing inhibitory potency (IC₅₀ = 12 μM) compared to non-substituted indoles (IC₅₀ = 45 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.